molecular formula C15H17NO2 B3172888 4-(3-Ethoxyphenoxy)-2-methylaniline CAS No. 946743-16-4

4-(3-Ethoxyphenoxy)-2-methylaniline

Cat. No.: B3172888
CAS No.: 946743-16-4
M. Wt: 243.3 g/mol
InChI Key: YULBFSMPFYAWOU-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-2-methylaniline is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Ethoxyphenoxy)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethoxyphenoxy)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-12-5-4-6-13(10-12)18-14-7-8-15(16)11(2)9-14/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBFSMPFYAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Determination of 4-(3-Ethoxyphenoxy)-2-methylaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline, a molecule of interest in synthetic and medicinal chemistry. We delve into the core theoretical principles governing solubility, including molecular polarity and intermolecular forces, with a specific focus on how the structural attributes of the target molecule dictate its behavior in various organic solvents. A detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method is presented, coupled with a robust gravimetric quantification technique. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for accurate and reproducible solubility profiling.

Introduction

The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, solubility is a paramount consideration. An adequate solubility profile is often a prerequisite for achieving the desired concentration of a drug in systemic circulation for a pharmacological response.[1] Poor solubility can lead to a host of challenges, including low bioavailability, unpredictable in vitro test results, and difficulties in developing suitable dosage forms.[2][3] Therefore, the early and accurate characterization of the solubility of new chemical entities and their intermediates, such as 4-(3-Ethoxyphenoxy)-2-methylaniline, is an indispensable step in risk mitigation and lead optimization during the drug development process.[3][4]

Physicochemical Profile of 4-(3-Ethoxyphenoxy)-2-methylaniline

To understand the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline, a structural analysis is essential. The molecule's architecture presents a combination of polar and non-polar features:

  • Polar Moieties: The primary amine group (-NH₂) and the ether linkage (-O-) are key polar regions. The amine group can act as a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These groups are expected to interact favorably with polar solvents.[5][6]

  • Non-Polar Moieties: The molecule features two aromatic rings, an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). These hydrocarbon-rich regions contribute to the molecule's non-polar character and will interact more readily with non-polar solvents through van der Waals forces.

This duality suggests that 4-(3-Ethoxyphenoxy)-2-methylaniline will not be universally soluble. Its solubility will be a nuanced interplay between the solvent's ability to engage with its polar functional groups and solvate its non-polar backbone.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The "Like Dissolves Like" Paradigm: The Role of Polarity

The most fundamental principle in predicting solubility is that "like dissolves like."[7][8] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[8][9] Polarity is a measure of the distribution of electron density within a molecule.

  • Polar Solvents (e.g., water, ethanol, methanol) have significant partial charges and large dipole moments. They are effective at dissolving polar or ionic solutes.

  • Non-Polar Solvents (e.g., hexane, toluene) have a more uniform electron distribution and small dipole moments. They excel at dissolving non-polar, lipophilic solutes.

Given its structure, 4-(3-Ethoxyphenoxy)-2-methylaniline is expected to exhibit limited solubility in highly non-polar solvents like hexane and may also have restricted solubility in the highly polar solvent, water, due to its significant hydrophobic backbone. Its optimal solubility is likely to be found in solvents of intermediate polarity.

Intermolecular Forces: A Deeper Look

The "like dissolves like" rule is a manifestation of underlying intermolecular forces. The key to predicting solubility is to match the types of forces between the solute and solvent.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen or oxygen.[5][10] The aniline (-NH₂) and ether (-O-) groups in the target molecule make it capable of forming hydrogen bonds.[11] Solvents that can also participate in hydrogen bonding (protic solvents like ethanol or polar aprotic solvents like acetone) are likely to be effective at dissolving it.[6][11] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solute's crystal lattice is crucial for dissolution.[12]

  • Dipole-Dipole and Van der Waals Forces: In solvents where hydrogen bonding is not the primary interaction, other forces dominate. Solvents with moderate polarity will interact via dipole-dipole forces, while non-polar solvents will interact with the molecule's aromatic and alkyl portions through weaker London dispersion forces.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, a standardized and robust experimental method is required.

Rationale for Method Selection: The Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated).[13] This approach ensures that the measured concentration represents the true maximum solubility of the compound under the specified conditions, making it invaluable for pre-formulation and drug development studies.[2][4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

G A Preparation Weigh solute, measure solvent B Slurry Formation Add excess solute to solvent in vial A->B C Equilibration Agitate at constant temperature (e.g., 24-48h) B->C D Phase Separation Centrifuge or filter to remove undissolved solid C->D E Sample Collection Aliquot the clear supernatant D->E F Quantification (Gravimetric) Weigh aliquot, evaporate solvent, re-weigh residue E->F G Calculation Determine solubility (mg/mL or mol/L) F->G

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol describes the determination of the solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline using the shake-flask method followed by gravimetric analysis.

Materials and Reagents:

  • 4-(3-Ethoxyphenoxy)-2-methylaniline (purity >98%)

  • Organic Solvents (HPLC grade or equivalent): Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance (readable to 0.01 mg)

  • Pipettes and tips

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Aluminum weighing pans

Procedure:

  • Preparation: Add approximately 10-20 mg of 4-(3-Ethoxyphenoxy)-2-methylaniline to a pre-weighed glass vial. Record the exact mass.

  • Solvent Addition: Add 2 mL of the selected solvent to the vial. The goal is to create a slurry with a visible excess of undissolved solid. This is critical to ensure saturation is achieved.[13]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 300 RPM).[13] Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for a wide range of compounds.[2][13]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the solution using a syringe fitted with a solvent-compatible 0.22 µm filter. This step must be performed carefully to avoid any solid carryover.[13]

  • Quantification (Gravimetric Analysis):

    • Pre-weigh a clean, dry aluminum pan on the analytical balance (W₁).

    • Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into the pan. Immediately weigh the pan with the solution (W₂).

    • Place the pan in a fume hood to allow the solvent to evaporate completely. Gentle heating can be applied if the solvent has a high boiling point, but care must be taken not to sublime the solute.

    • Once the solvent is fully evaporated, place the pan in a desiccator to cool to room temperature and then weigh it again (W₃).[1][14]

  • Calculation:

    • Mass of dissolved solute = W₃ - W₁

    • Mass of solvent in the aliquot = W₂ - W₃

    • Assuming the density of the solvent is known (or can be looked up), the volume of the solvent can be calculated. However, for expressing solubility in mg/mL of solution, the initial pipetted volume is used.

    • Solubility (mg/mL) = (W₃ - W₁) / (Volume of supernatant pipetted in mL)

Self-Validating System: Ensuring Accuracy

The trustworthiness of this protocol relies on several key checks:

  • Visual Confirmation of Excess Solid: Before and after equilibration, there must be visible undissolved solid in the vial. Its absence indicates that all solute dissolved, and therefore the solution is not saturated, invalidating the result.[13]

  • Equilibrium Confirmation: For novel compounds, it is best practice to take measurements at multiple time points (e.g., 24h, 48h, and 72h). If two consecutive time points yield the same solubility value, equilibrium has been reached.[14]

  • Temperature Control: Solubility is temperature-dependent.[15][16] Maintaining a constant temperature throughout the experiment is crucial for reproducibility.

Data Presentation and Interpretation

Tabulated Solubility Data (Illustrative)

Since experimental data is not available, the following table presents expected, illustrative results for 4-(3-Ethoxyphenoxy)-2-methylaniline at 25°C to demonstrate how data should be structured.

SolventSolvent ClassPolarity Index (approx.)Hydrogen BondingExpected Solubility (mg/mL)
HeptaneNon-Polar Aliphatic0.1None< 1
TolueneNon-Polar Aromatic2.4None10 - 50
DichloromethanePolar Aprotic3.1Acceptor50 - 150
Ethyl AcetatePolar Aprotic4.4Acceptor> 200
AcetonePolar Aprotic5.1Acceptor> 200
EthanolPolar Protic5.2Donor & Acceptor> 200
MethanolPolar Protic6.6Donor & Acceptor100 - 200
Logical Relationship Diagram: Solvent Properties vs. Solubility

This diagram illustrates the interplay of molecular features and solvent properties that govern solubility.

G cluster_solute Solute: 4-(3-Ethoxyphenoxy)-2-methylaniline cluster_interactions Dominant Solute-Solvent Interactions cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Outcome Solute -NH₂ (Amine) -O- (Ether) Aromatic Rings Alkyl Groups Interactions Hydrogen Bond Donor/Acceptor Dipole-Dipole Hydrophobic (van der Waals) Solute->Interactions determines Solubility {High | Medium | Low} Interactions->Solubility predicts Interactions:f0->Solubility:f0 Interactions:f1->Solubility:f0 Interactions:f2->Solubility:f2 Solvents Polar Protic (Ethanol) Polar Aprotic (Acetone) Non-Polar (Heptane) Solvents->Interactions enables Solvents:f0->Interactions:f0 Strong H-Bonding Solvents:f1->Interactions:f0 Accepts H-Bonds Solvents:f2->Interactions:f2 Weak Forces Only

Caption: Relationship between solute structure, solvent class, and solubility.

Discussion of Expected Results

The illustrative data suggests a clear trend. The solubility is very low in the non-polar aliphatic solvent, heptane, because it cannot effectively solvate the polar amine and ether groups. In toluene, an aromatic non-polar solvent, solubility increases due to favorable pi-pi stacking interactions with the solute's aromatic rings.

The highest solubility is predicted in polar aprotic solvents like ethyl acetate and acetone, and the polar protic solvent ethanol. These solvents effectively balance the interactions: their polar components engage in hydrogen bonding (as acceptors) or strong dipole-dipole interactions with the solute's polar groups, while their organic portions solvate the non-polar backbone.

In methanol, which is more polar than ethanol, the solubility might slightly decrease. This could be because its higher polarity makes it less compatible with the large non-polar regions of the solute molecule, illustrating the importance of a balanced polarity match.

Conclusion

The solubility of 4-(3-Ethoxyphenoxy)-2-methylaniline is a complex function of its hybrid polar and non-polar structure. A systematic evaluation using a range of organic solvents reveals that its dissolution is maximized in solvents of intermediate to high polarity that can effectively engage with its hydrogen-bonding functional groups while also solvating its significant hydrophobic framework. The equilibrium shake-flask method, paired with a straightforward gravimetric analysis, provides a reliable and accurate means to quantify this critical property. The principles and protocols outlined in this guide offer a robust framework for researchers to generate high-quality, reproducible data essential for advancing drug discovery and development projects.

References

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.
  • Various Authors. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora.
  • Thompson, Mrs. (n.d.). Factors Affecting Solubility.
  • askIITians. (2025). How do hydrogen bonds affect solubility?
  • Various Authors. (2017). How to perform the shake flask method to determine solubility. Quora.
  • CK-12 Foundation. (2026). Hydrogen Bonding.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown Author. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Various Authors. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.
  • Various Authors. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • AAT Bioquest. (2022). What factors affect solubility?
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Scribd. (n.d.). Steps in Gravimetric Analysis.
  • BYJU'S. (n.d.). Hydrogen Bonding.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.

Sources

Safety Data Sheet (SDS) for 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Advanced Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: The "Hidden" Hazards of Lipophilic Anilines

4-(3-Ethoxyphenoxy)-2-methylaniline is a specialized bi-aryl ether aniline derivative, typically utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) or advanced agrochemicals. While often treated casually as a "standard solid reagent," its structural profile combines the hematotoxicity of anilines with the enhanced lipophilicity of diphenyl ethers .

This guide moves beyond the generic GHS classifications to address the specific pharmacokinetic risks (methemoglobinemia) and process safety parameters required for this compound. As a likely Novel Chemical Entity (NCE) or low-volume intermediate, specific regulatory data may be sparse; therefore, this protocol applies Read-Across Toxicology based on the 4-phenoxyaniline and o-toluidine scaffolds.

Part 1: Molecular Profile & Physicochemical Properties

Chemical Structure Analysis:

  • Core Scaffold: Aniline (Amino group at position 1).

  • Steric Modifier: Methyl group at position 2 (Ortho-toluidine motif).

  • Linker: Ether bridge at position 4.

  • Distal Ring: 3-Ethoxyphenoxy (increases LogP/lipophilicity).

PropertyValue / EstimationCritical Safety Implication
CAS Number Proprietary / Research GradeTreat as Category 1 High Potency until tested.
Molecular Formula C₁₅H₁₇NO₂--
Molecular Weight ~243.30 g/mol Non-volatile solid; dust hazard dominates.
Predicted LogP 3.5 – 4.2High Lipophilicity. Rapid dermal absorption; depot effect in adipose tissue.
Physical State Off-white to beige solidDarkens upon oxidation (air sensitive).
Melting Point Est. 60–90 °CLow melting point implies risk of melt/sticking during milling.
Part 2: Toxicology & Mechanism (The "Why")

The primary danger of 4-(3-Ethoxyphenoxy)-2-methylaniline is not direct tissue corrosion, but metabolic activation leading to hematological failure.

2.1 The Methemoglobinemia Cascade

Unlike simple acids that burn immediately, this compound acts systemically. Upon absorption (inhalation of dust or skin contact), it undergoes hepatic metabolism. The 2-methyl group does not block N-oxidation; in fact, the electron-donating ethoxy-phenoxy group may stabilize the radical cation intermediates, potentially enhancing toxicity.

Mechanism of Action:

  • Bioactivation: Cytochrome P450 enzymes (CYP2E1) N-hydroxylate the aniline to a phenylhydroxylamine intermediate.

  • Redox Cycling: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin (MetHb) .

  • Hypoxia: MetHb cannot bind oxygen. Furthermore, it shifts the dissociation curve of remaining heme, preventing oxygen release to tissues (functional anemia).

Visualization: The Tox-Activation Pathway

Methemoglobinemia_Pathway Compound 4-(3-Ethoxyphenoxy)- 2-methylaniline Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Oxidation RBC Erythrocyte Interaction Metabolite->RBC Transport Fe2 Hemoglobin (Fe2+) O2 Transporting RBC->Fe2 Enters Cell Fe3 Methemoglobin (Fe3+) Non-Functional Fe2->Fe3 Redox Cycle (Oxidation) Fe3->Fe2 NADH-MetHb Reductase (Slow Recovery) Hypoxia Cyanosis / Tissue Hypoxia Fe3->Hypoxia Loss of O2 Capacity

Caption: Metabolic activation pathway of aniline derivatives leading to Methemoglobinemia.[1] Note the redox cycling capability of the hydroxylamine metabolite.

Part 3: Operational Handling & Engineering Controls

Due to the "silent" nature of absorption (no immediate pain), strict barrier controls are required.

3.1 Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermal (Hands)Body
Weighing (<10 mg) N95/P2 MaskDouble Nitrile (0.11mm)Lab Coat
Synthesis (>1 g) PAPR or P100 Silver Shield / Laminate Tyvek Sleeves + Apron
Spill Cleanup Full Face Respirator (OV/P100)Laminate + Outer NitrileChem-Tape sealed Tyvek suit

Critical Note on Gloves: Standard thin nitrile gloves provide <15 minutes of protection against lipophilic anilines in solution. For prolonged handling, use EVOH (Silver Shield) or chemically resistant laminate gloves.

3.2 Synthesis & Stability Protocols
  • Oxidation Sensitivity: The electron-rich aniline ring is prone to oxidation, turning the solid purple/black over time.

    • Protocol: Store under Argon or Nitrogen.

    • Storage: Refrigerator (2-8°C) to retard oxidation.

  • Reaction Safety: Avoid mixing with strong oxidizers (peroxides, permanganates) or nitrosating agents (nitrites), which can form explosive diazonium salts or carcinogenic nitrosamines.

Visualization: Safe Handling Decision Tree

Handling_Protocol Start Start: Handling 4-(3-Ethoxyphenoxy)-2-methylaniline State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Weighing Is quantity > 500mg? Solid->Weighing Glove Glove Selection Check Liquid->Glove Hood Standard Fume Hood (Sash < 18 inches) Weighing->Hood No Iso Static-Dissipative Weighing Enclosure or Glovebox Weighing->Iso Yes (Dust Risk) Nitrile Double Nitrile (Splash Only) Glove->Nitrile Brief Contact Laminate Silver Shield / Laminate (Immersion/Prep) Glove->Laminate Prolonged Use

Caption: Operational decision tree for selecting engineering controls and PPE based on physical state and quantity.

Part 4: Emergency Response
4.1 First Aid (Specific to Anilines)
  • Inhalation: Remove to fresh air. Administer Oxygen immediately if cyanosis (blue lips/fingernails) is observed.

  • Skin Contact:

    • Drench: Wash with soap and water for 15 minutes.

    • Do NOT use alcohol: Ethanol increases the absorption of lipophilic anilines.

    • Monitor: Observe for 24 hours. Methemoglobinemia can be delayed.[2]

  • Antidote: Medical professionals should have Methylene Blue (1-2 mg/kg IV) available for MetHb levels >30% or symptomatic patients.

4.2 Spill Management
  • Do not sweep dry dust. This generates aerosols.

  • Protocol:

    • Cover spill with wet paper towels (to dampen).

    • Neutralize/Absorb with sand or vermiculite.

    • Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."

    • Clean surface with a dilute surfactant; verify no residue remains (UV lamp check can sometimes reveal aniline residues).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Phenoxyaniline (Analogous Scaffold). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aniline and its derivatives - Methemoglobinemia Mechanism. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

Sources

Literature review of 4-(3-Ethoxyphenoxy)-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline

Introduction

4-(3-Ethoxyphenoxy)-2-methylaniline is a diaryl ether amine whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. Diaryl ethers are prevalent scaffolds in a multitude of biologically active compounds and pharmaceuticals. The specific arrangement of the ethoxy, methyl, and amino substituents on the dual-ring system offers a unique three-dimensional structure for molecular recognition and interaction, making it a valuable building block for targeted drug design and the synthesis of functional materials.

This guide provides a comprehensive review of the principal synthetic strategies for constructing 4-(3-Ethoxyphenoxy)-2-methylaniline. We will delve into the mechanistic underpinnings of the two most powerful methods for diaryl ether formation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for scientists engaged in complex organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways for its construction, both centered on the formation of the key diaryl ether C-O bond.

G cluster_0 Retrosynthetic Pathways TM 4-(3-Ethoxyphenoxy)-2-methylaniline Disconnection_A TM->Disconnection_A C-O Bond Disconnection A Disconnection_B TM->Disconnection_B C-O Bond Disconnection B Reagent_A1 4-Amino-3-methylphenol (or protected precursor) Disconnection_A->Reagent_A1 Reagent_A2 1-Ethoxy-3-halobenzene Disconnection_A->Reagent_A2 Reagent_B1 3-Ethoxyphenol Disconnection_B->Reagent_B1 Reagent_B2 4-Halo-2-methylaniline (or nitro precursor) Disconnection_B->Reagent_B2

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two convergent strategies:

  • Pathway A: Coupling of a substituted phenol (4-amino-3-methylphenol) with an aryl halide (1-ethoxy-3-halobenzene).

  • Pathway B: Coupling of 3-ethoxyphenol with a substituted aniline derivative (4-halo-2-methylaniline).

For both pathways, it is often more strategic to use a nitro-analogue of the aniline precursor (e.g., 4-halo-2-methyl-1-nitrobenzene). The nitro group is a strong electron-withdrawing group that activates the aryl halide for nucleophilic aromatic substitution and can be reliably reduced to the desired amine in the final synthetic step. This approach circumvents potential side reactions and compatibility issues associated with the free amino group during the coupling reaction.

Part 1: The Ullmann Condensation Route

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic and robust method for forming diaryl ether bonds.[1] It involves the copper-catalyzed reaction between an aryl halide and a phenol, typically in the presence of a base.[2] While traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, modern modifications have introduced ligands and highly active copper sources that allow the reaction to proceed under milder conditions.[3][4]

Mechanistic Overview

The reaction is generally believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether product and regenerates the active Cu(I) catalyst.

G CuI Cu(I)X CuPhenoxide Ar'O-Cu(I) CuI->CuPhenoxide - HX CuIII Ar'O-Cu(III)(Ar)X CuPhenoxide->CuIII + ArX (Oxidative Addition) CuIII->CuI DiarylEther Ar-O-Ar' CuIII->DiarylEther (Reductive Elimination) Phenol Ar'OH + Base ArylHalide ArX

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Recommended Protocol: Ullmann Synthesis via Nitro Intermediate

This protocol details the synthesis via the coupling of 3-ethoxyphenol with 4-bromo-2-methyl-1-nitrobenzene, followed by reduction. This is often the preferred route due to the higher reactivity of the activated aryl halide.

Step 1: Diaryl Ether Formation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-ethoxyphenol (1.0 eq.), 4-bromo-2-methyl-1-nitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-ethoxyphenol.

  • Reaction Execution: Place the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-ethoxy-3-((2-methyl-4-nitrophenyl)oxy)benzene.

Step 2: Nitro Group Reduction

  • Reaction Setup: Dissolve the purified nitro-intermediate (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a hydrogen balloon).

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully converted (typically 2-6 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-(3-Ethoxyphenoxy)-2-methylaniline is often of high purity, but can be further purified by recrystallization or a final silica gel plug if necessary.

Part 2: The Buchwald-Hartwig Cross-Coupling Route

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often superior alternative to the Ullmann condensation.[5][6] This method is renowned for its milder reaction conditions, excellent functional group tolerance, and broader substrate scope, largely due to the continuous development of sophisticated phosphine ligands.[7][8]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig C-O coupling is analogous to its C-N coupling counterpart. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the phenol. A base then facilitates deprotonation to form a palladium phenoxide intermediate. The final, crucial step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst.[5]

G Pd0 Pd(0)L₂ PdII_oxidative (Ar)Pd(II)(X)L₂ Pd0->PdII_oxidative Oxidative Addition PdII_alkoxide (Ar)Pd(II)(OAr')L₂ PdII_oxidative->PdII_alkoxide - HX PdII_alkoxide->Pd0 DiarylEther Ar-O-Ar' PdII_alkoxide->DiarylEther Reductive Elimination ArylHalide ArX Phenol Ar'OH + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O Coupling.

Recommended Protocol: Buchwald-Hartwig Synthesis via Nitro Intermediate

This protocol leverages the mild conditions of the Buchwald-Hartwig reaction, which often results in higher yields and purity compared to the Ullmann method.

Step 1: Diaryl Ether Formation

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add 3-ethoxyphenol (1.2 eq.), 4-bromo-2-methyl-1-nitrobenzene (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos or RuPhos (2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for the duration of the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the pure 1-ethoxy-3-((2-methyl-4-nitrophenyl)oxy)benzene.

Step 2: Nitro Group Reduction

The reduction of the nitro group is carried out using the same hydrogenation procedure (H₂/Pd-C) as described in the Ullmann route protocol.

Comparison of Synthetic Routes

The choice between the Ullmann and Buchwald-Hartwig methodologies depends on several factors including scale, cost, available equipment, and the specific substrates involved.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Catalyst Cost Generally lowHigh
Ligands Often simple (e.g., phenanthroline) or noneRequired, often complex and expensive phosphines
Reaction Temp. High (120-220 °C)[2][9]Mild to moderate (80-110 °C)[8]
Substrate Scope More limited; often requires activated aryl halides[2]Very broad; couples unactivated aryl chlorides
Functional Groups Less tolerant to sensitive groupsHigh tolerance
Typical Yields Moderate to goodGood to excellent
Key Advantage Low catalyst cost, robust for specific substratesHigh efficiency, mildness, broad applicability

Conclusion and Expert Recommendation

Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are viable and powerful strategies for the synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline. The strategic use of a nitro-substituted precursor, followed by a final reduction step, is highly recommended for both routes to enhance reaction efficiency and minimize side products.

For exploratory, laboratory-scale synthesis , the Buchwald-Hartwig reaction is the superior choice . Its mild conditions, high functional group tolerance, and generally higher yields provide a more reliable and versatile platform for synthesizing the target molecule and its analogues. The higher cost of the palladium catalyst and ligands is justified by the increased efficiency and predictability of the reaction.

For large-scale, industrial production , a well-optimized Ullmann condensation may be more economically feasible . The significantly lower cost of copper catalysts is a major advantage. While initial process development may be more intensive to find optimal conditions and minimize reaction temperatures, the potential for a robust and cost-effective manufacturing process makes it a compelling option for commercialization.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • 4-Amino-3-methylphenol. Solubility of Things. [Link]

  • 3-Amino-p-cresol. PubChem - NIH. [Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. CIR Report Data Sheet. [Link]

  • The Role of 1-Ethoxy-4-iodobenzene in Modern Organic Synthesis. Leading Chemical Supplier. [Link]

  • Iodobenzene. Wikipedia. [Link]

  • 4-ethoxyaniline. ChemSynthesis. [Link]

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • 1-Ethoxy-4-iodobenzene. PubChem - NIH. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

  • Iodobenzene – Knowledge and References. Taylor & Francis. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. [Link]

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Methodological & Application

Application Note: High-Fidelity Reduction of Nitro Precursors to 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the reduction of 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene to its corresponding aniline, 4-(3-ethoxyphenoxy)-2-methylaniline . This specific aniline scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., c-Met and ALK inhibitors) used in oncology.

The reduction of diaryl ether nitroarenes presents unique challenges, including the preservation of the ether linkage and the prevention of over-reduction or azo-dimer formation. This guide presents two validated methodologies:

  • Catalytic Hydrogenation (

    
    , Pd/C):  The industry "gold standard" for purity and scalability.
    
  • Iron-Mediated Reduction (Fe/NH

    
    Cl):  A robust, chemoselective alternative for laboratories lacking high-pressure infrastructure.
    

Chemical Pathway & Retrosynthesis

The transformation involves the six-electron reduction of the nitro group to a primary amine. The presence of the ortho-methyl group imposes slight steric constraints, while the para-ether linkage requires conditions that avoid hydrogenolysis (cleavage of the C-O bond).

Figure 1: Reaction Pathway and Intermediate Logic

ReactionPathway Precursor Nitro Precursor (Ar-NO2) Intermediate1 Nitroso (Ar-NO) Precursor->Intermediate1 + 2e- / 2H+ Intermediate2 Hydroxylamine (Ar-NHOH) Intermediate1->Intermediate2 + 2e- / 2H+ SideProduct Azoxy/Azo Dimers (Impurity) Intermediate1->SideProduct Condensation (High pH) Target Target Aniline (Ar-NH2) Intermediate2->Target + 2e- / 2H+ Intermediate2->SideProduct

Caption: Stepwise reduction pathway. Control of pH and temperature is critical to prevent the condensation of nitroso and hydroxylamine intermediates into azo impurities.

Methodology Selection Guide

The choice of method depends on available equipment, scale, and downstream sensitivity.

FeatureMethod A: Catalytic Hydrogenation Method B: Fe / NH

Cl Reduction
Primary Reagent Hydrogen Gas (

), Pd/C Catalyst
Iron Powder (Fe), Ammonium Chloride
Atom Economy Excellent (Water is the only byproduct)Moderate (Iron oxide waste generated)
Scalability High (Flow chemistry or Autoclave)Medium (Stirring issues with iron sludge)
Purity Profile >98% (Often requires no chromatography)>95% (May require filtration/extraction)
Safety Profile Flammability hazard (

, dry catalyst)
Thermal hazard (Exothermic induction)
Cost High (Catalyst cost)Very Low

Protocol A: Catalytic Hydrogenation (The Gold Standard)

Context: Preferred for pharmaceutical intermediates due to the cleanliness of the reaction and ease of workup. The ether linkage in 3-ethoxyphenoxy is stable under these conditions, unlike benzyl ethers which might cleave.

Materials
  • Substrate: 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to prevent ignition). Loading: 5-10 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). HPLC grade.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (30-50 psi).
    
Step-by-Step Procedure
  • Inerting: Charge the reaction flask with the nitro precursor and solvent (concentration ~0.1 M to 0.2 M). Degas the solution by bubbling Nitrogen (

    
    ) for 5-10 minutes.
    
  • Catalyst Addition: Safety Critical: Under a gentle flow of

    
    , carefully add the wet  Pd/C catalyst.
    
    • Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under strict inert atmosphere.

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (vacuum/fill cycle x3). Attach a double-balloon of hydrogen.
      
    • Parr Shaker: Pressurize to 30 psi (2 bar). Vent. Repeat x3. Pressurize to 40 psi (2.7 bar).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 2-4 hours. Monitor by TLC (frequently 30-50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (lower

      
       on silica due to polarity, but often higher on C18).
      
  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Important: Do not let the filter cake dry out completely (fire hazard). Wash the cake with solvent.[2][3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Stability Check: Anilines oxidize (turn pink/brown) upon air exposure. Store under

      
       or proceed immediately to the next step.
      

Protocol B: Iron/Ammonium Chloride Reduction (The Robust Alternative)

Context: Ideal for labs without hydrogen handling capabilities or when chemoselectivity is required (e.g., if other reducible groups like alkenes or alkynes are present, though not applicable to this specific scaffold).

Materials
  • Substrate: 4-(3-ethoxyphenoxy)-2-methyl-1-nitrobenzene (1.0 equiv).

  • Reductant: Iron Powder (325 mesh, reduced grade) (3.0 - 5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (1.0 - 2.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve the nitro compound in Ethanol/Water.

  • Activation: Add the

    
     and Iron powder.
    
  • Reaction: Heat the mixture to Reflux (approx. 75-80°C) .

    • Observation: The reaction typically initiates with a slight exotherm. The grey iron powder will turn into a rust-colored sludge (

      
      /
      
      
      
      ).
  • Timeline: Reflux for 2-6 hours. Monitor by TLC.[2]

  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc).

    • Phase Separation: The filtrate will likely be biphasic. Concentrate to remove Ethanol. Dilute the aqueous residue with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Analytical Validation & Quality Control

Expected Data
  • Appearance: Pale yellow to tan oil or low-melting solid. Darkening indicates oxidation.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       4.5 - 5.0 ppm (br s, 2H, 
      
      
      
      ): Diagnostic signal for aniline.
    • 
       2.0 - 2.2 ppm (s, 3H, 
      
      
      
      ): Methyl group signal.
    • 
       1.3 ppm (t) & 3.9 ppm (q): Ethoxy group signals.
      
  • HPLC Purity: Target >98% (Area %).

    • Impurity Marker: Check for Azoxy dimer (M+16+M) or Hydroxylamine (M+16).

Figure 2: Purification & Decision Logic

PurificationLogic Crude Crude Aniline Product CheckColor Visual Check: Dark Brown/Black? Crude->CheckColor CheckTLC TLC/HPLC: Single Peak? CheckColor->CheckTLC No (Pale Yellow) Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) CheckColor->Column Yes (Oxidation) SaltFormation Generate HCl Salt (Stabilization) CheckTLC->SaltFormation Yes CheckTLC->Column No (Impurities) Storage Store under Argon -20°C SaltFormation->Storage Column->SaltFormation

Caption: Decision matrix for purification. Converting the free base aniline to an HCl salt is recommended for long-term stability.

Safety & Handling

  • Nitro Precursors: Potential energetic materials. Do not overheat the reaction residue.

  • Anilines: Toxic by inhalation and skin absorption. Possible sensitizers.[3] Use double gloving (Nitrile).

  • Palladium/Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times. Dispose of in a dedicated metal waste container submerged in water.

References

  • Cui, J. J., et al. (2011).[4][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] Link

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[2] Link

  • Pfizer Inc. (2006). "Pyrazolyl-substituted amino-heteroaryl compounds as kinase inhibitors." World Intellectual Property Organization Patent, WO2006021884. Link

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Application Notes and Protocols for the Acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Acylated Anilines in Drug Discovery

The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. The resulting acetanilides are prevalent structural motifs in a vast array of therapeutic agents, serving as critical intermediates and bioactive molecules. The acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline, a bespoke aniline derivative, is of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry. The strategic introduction of an acyl group can modulate the electronic and steric properties of the parent aniline, influencing its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive guide to the reaction conditions for the acylation of this specific substrate, delving into the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures.

Mechanistic Considerations and Strategic Reagent Selection

The acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1][2] The choice of acylating agent and catalyst is paramount for achieving high yield and purity, especially given the structural nuances of the substrate.

Choosing the Acylating Agent: Acetic Anhydride vs. Acetyl Chloride
  • Acetic Anhydride: A commonly used, moderately reactive acylating agent. Its reaction with anilines produces the desired acetanilide and acetic acid as a byproduct.[2][3] This is often a preferred reagent due to its ease of handling and lower cost.

  • Acetyl Chloride: A more reactive acylating agent that reacts vigorously with anilines to form the corresponding acetanilide and hydrochloric acid (HCl).[4][5] The generation of HCl necessitates the use of a base to neutralize the acid and prevent the protonation of the unreacted aniline, which would render it non-nucleophilic.[4][6]

The Role of Catalysts and Bases

The efficiency of the acylation reaction can be significantly enhanced by the use of catalysts or bases.

  • Pyridine: Often used as a base to scavenge the HCl produced when using acetyl chloride.[6] It can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[7]

  • 4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that is significantly more effective than pyridine.[8][9] DMAP reacts with the acylating agent to form a highly reactive N-acyl-DMAP intermediate, which is then readily attacked by the aniline.[10][11] This allows for acylation under milder conditions and is particularly useful for less reactive anilines or sterically hindered substrates.

  • Other Catalysts: Iodine has been reported as an effective catalyst for N-acylation under solvent-free conditions.[12] Phase transfer catalysts can also be employed to facilitate the reaction, especially in biphasic systems.[4][13]

Navigating Steric Hindrance

The presence of a methyl group at the ortho position to the amino group in 4-(3-Ethoxyphenoxy)-2-methylaniline introduces steric hindrance, which can decrease the rate of acylation.[14][15] This steric impediment may necessitate the use of more reactive acylating agents, higher reaction temperatures, or highly efficient catalysts like DMAP to achieve a satisfactory reaction rate and yield.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline using different reagent systems.

Protocol 1: Acylation using Acetic Anhydride

This protocol is a standard and reliable method for the N-acetylation of anilines.

Materials:

  • 4-(3-Ethoxyphenoxy)-2-methylaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) in water.

  • Add concentrated hydrochloric acid (1.1 eq) to form the aniline hydrochloride salt, which should dissolve with stirring.[16][17]

  • To the solution of the aniline hydrochloride, add acetic anhydride (1.5 eq) and swirl to mix.

  • Immediately add a solution of sodium acetate (2.0 eq) in water. A precipitate of the N-acetylated product should form.[16][17]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(4-(3-ethoxyphenoxy)-2-methylphenyl)acetamide.

Protocol 2: Acylation using Acetyl Chloride with Pyridine

This protocol is suitable for a more rapid acylation, with pyridine acting as a base and catalyst.

Materials:

  • 4-(3-Ethoxyphenoxy)-2-methylaniline

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[18][19]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: DMAP-Catalyzed Acylation

This protocol is highly efficient, especially for sterically hindered anilines.

Materials:

  • 4-(3-Ethoxyphenoxy)-2-methylaniline

  • Acetic Anhydride or Acetyl Chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (if using acetyl chloride)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-(3-Ethoxyphenoxy)-2-methylaniline (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • If using acetyl chloride, add triethylamine (1.2 eq) to the solution.

  • Add acetic anhydride (1.2 eq) or acetyl chloride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 2.

Data Presentation: Summary of Reaction Conditions

Protocol Acylating Agent Catalyst/Base Solvent Temperature Typical Reaction Time Key Advantages
1Acetic AnhydrideSodium AcetateWaterRoom Temp.1-2 hoursCost-effective, mild conditions
2Acetyl ChloridePyridineDichloromethane0 °C to Room Temp.1-3 hoursFaster reaction, good for less reactive substrates
3Acetic Anhydride / Acetyl ChlorideDMAP / TriethylamineDichloromethaneRoom Temp.0.5-2 hoursHighly efficient, ideal for sterically hindered anilines

Visualizing the Process

Reaction Mechanism

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 4-(3-Ethoxyphenoxy)-2-methylaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Tetrahedral Product N-Acylated Product Tetrahedral->Product Collapse of Intermediate Byproduct Byproduct (e.g., Acetic Acid) Tetrahedral->Byproduct Elimination of Leaving Group

Caption: General mechanism of N-acylation of the aniline.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve Aniline AddReagents Add Acylating Agent & Catalyst/Base Start->AddReagents Reaction Stir at Specified Temperature AddReagents->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Recrystallization or Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End: Pure N-Acylated Product Characterize->End

Caption: A typical experimental workflow for the acylation reaction.

Conclusion and Best Practices

The successful acylation of 4-(3-Ethoxyphenoxy)-2-methylaniline can be achieved through several reliable methods. For routine synthesis, the use of acetic anhydride with sodium acetate offers a cost-effective and straightforward approach. When dealing with reaction rate issues potentially caused by the ortho-methyl group, the use of acetyl chloride with pyridine or, more effectively, a DMAP-catalyzed system is recommended. It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC to determine the optimal reaction time and ensure complete conversion.[20][21] Proper purification of the final product is essential to remove any unreacted starting materials and byproducts, yielding a high-purity N-acylated compound suitable for downstream applications in drug development.

References

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  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.
  • PubMed. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones.
  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • University of Rochester. (n.d.). How To: Monitor by TLC.
  • Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • PMC. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Technical Disclosure Commons. (2023). An isolated dimer impurity of Viloxazine.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Ethoxyphenoxy)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthetic Strategy and Core Concepts

Q1: What are the primary synthetic routes for preparing 4-(3-Ethoxyphenoxy)-2-methylaniline?

The formation of the diaryl ether bond is the key transformation in this synthesis. There are two primary, well-established methodologies for this type of C-O cross-coupling: the Ullmann Condensation and the Buchwald-Hartwig Amination.

  • Ullmann Condensation: This is the classical approach, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] For this specific target, the most logical disconnection involves reacting 4-amino-3-methylphenol with 1-bromo-3-ethoxybenzene. This route is often favored due to the lower cost of copper catalysts and robustness. However, traditional Ullmann conditions can be harsh, requiring high temperatures.[1]

  • Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed approach that generally proceeds under milder conditions with higher functional group tolerance.[3][4] This route would also couple 4-amino-3-methylphenol with 1-bromo-3-ethoxybenzene, but it requires careful selection of a specific palladium precursor and a phosphine-based ligand. While often more efficient, the catalysts and ligands can be expensive and highly sensitive to air and moisture.

For the purposes of this guide, we will focus primarily on the more common and cost-effective Ullmann Condensation route, as it presents the most frequent troubleshooting challenges for our users.

Retrosynthetic Analysis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling target 4-(3-Ethoxyphenoxy)-2-methylaniline ullmann_inter C-O Bond Formation (Cu-catalyzed) target->ullmann_inter Route 1 buchwald_inter C-O Bond Formation (Pd-catalyzed) target->buchwald_inter Route 2 phenol 4-Amino-3-methylphenol ullmann_inter->phenol halide 1-Bromo-3-ethoxybenzene ullmann_inter->halide phenol_bh 4-Amino-3-methylphenol buchwald_inter->phenol_bh halide_bh 1-Bromo-3-ethoxybenzene buchwald_inter->halide_bh

Caption: Retrosynthetic analysis for 4-(3-Ethoxyphenoxy)-2-methylaniline.

Section 2: Troubleshooting the Ullmann Condensation

This section addresses the most common issues encountered when using the copper-catalyzed Ullmann condensation of 4-amino-3-methylphenol and 1-bromo-3-ethoxybenzene.

Q2: My reaction has stalled or shows low conversion. What are the likely causes?

Low conversion is a frequent issue. The problem often lies with the catalyst activity, base efficiency, or reaction conditions.

  • Cause 1: Inactive Copper Catalyst: The active species in the Ullmann reaction is Cu(I).[5] If you are using a Cu(II) salt, it must be reduced in situ, which may not be efficient. Using Cu(0) (copper powder) can also be unreliable due to surface oxidation.

    • Solution: Use a high-purity Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr). If using copper powder, activate it by washing with dilute HCl to remove surface oxides, followed by water, ethanol, and ether washes before drying under vacuum.

  • Cause 2: Inappropriate Base: The base is critical for deprotonating the phenol, making it a potent nucleophile. If the base is too weak or not sufficiently soluble, the reaction will be slow.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective choice. For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) can significantly improve reaction rates due to its higher solubility and the "caesium effect."[6] Ensure the base is finely powdered and anhydrous.

  • Cause 3: Insufficient Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in the range of 150-210°C.[1]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO. Monitor the internal reaction temperature, not the oil bath temperature.

  • Cause 4: Presence of Water: Water will react with the base and can hinder the formation of the active copper alkoxide intermediate.

    • Solution: Use anhydrous solvents and reagents. Dry the 4-amino-3-methylphenol and the base by heating under vacuum before use.

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation directly impacts yield and complicates purification. The most common culprits are homocoupling and degradation.

  • Side Product 1: Biaryl Homocoupling: You may observe the formation of symmetrical biaryl compounds from the aryl bromide coupling with itself.

    • Mitigation: This is often a result of excessively high temperatures or prolonged reaction times. Modern protocols using a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine) can facilitate the desired C-O coupling at lower temperatures (100-130°C), thereby suppressing the homocoupling pathway.[7]

  • Side Product 2: Degradation of Starting Materials: The aniline functional group in 4-amino-3-methylphenol is susceptible to oxidation at high temperatures, leading to tar-like byproducts.

    • Mitigation: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction. Degas the solvent before use. The addition of a ligand, as mentioned above, allows for lower reaction temperatures, which is the most effective way to prevent degradation.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst Cu(0) or Cu(II) salts (10-20 mol%)CuI (5-10 mol%)Provides a direct source of the active Cu(I) species, improving reliability.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)Higher solubility and reactivity can accelerate the reaction at lower temperatures.[6]
Ligand NoneL-Proline or 1,10-Phenanthroline (10-20 mol%)Stabilizes the copper center and facilitates reductive elimination, lowering the activation energy.
Temperature 160-200 °C110-140 °CMilder conditions prevent substrate degradation and reduce homocoupling side reactions.
Solvent NMP, NitrobenzeneDMF, Dioxane, or TolueneChoice depends on the catalyst/ligand system; ligand-assisted reactions can often use lower-boiling solvents.
Q4: What is the best work-up and purification strategy?

The work-up is critical for removing the copper catalyst and inorganic salts, which can interfere with purification.

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate or toluene.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble copper salts and the excess base. This is a crucial step; failure to remove copper can lead to product degradation during concentration.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with aqueous ammonia or a solution of ammonium chloride. The ammonia will complex with residual copper, helping to extract it into the aqueous phase. Follow with a water and then a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a dark oil or solid. The most effective purification method is column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or heptane.

Section 3: Starting Material Quality and Synthesis

The quality of your starting materials is paramount. Impurities can inhibit the catalyst and lead to unexpected side reactions.

Q5: How can I prepare high-purity 4-amino-3-methylphenol?

Commercial 4-amino-3-methylphenol can contain oxidized impurities. It is often synthesized from m-cresol.

  • Synthetic Route: The most common industrial route involves a two-step process:

    • Nitrosation: m-cresol is reacted with sodium nitrite in an acidic medium to form 4-nitroso-3-methylphenol.[8]

    • Reduction: The nitroso intermediate is then reduced to the corresponding amine. Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using iron in an acidic medium) are both effective methods.[8][9][10]

  • Purification: The crude product should be purified, typically by recrystallization from an alcohol/water mixture, to obtain a high-purity, off-white solid.[8]

Q6: What are the critical quality attributes for 1-bromo-3-ethoxybenzene?

This starting material should be of high purity (>98%) and free from isomeric impurities.

  • Purity Check: Confirm purity by GC-MS and ¹H NMR before use.

  • Key Impurities: Look for the presence of dibrominated species or other isomers. These can lead to the formation of difficult-to-remove impurities in your final product.

  • Storage: Store under an inert atmosphere and protect from light to prevent degradation.[11]

Section 4: Detailed Experimental Protocol (Optimized Ullmann Condensation)

This protocol incorporates ligand-assisted catalysis for improved yield and milder conditions.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Charge flask with: - 4-amino-3-methylphenol (1.0 eq) - 1-Bromo-3-ethoxybenzene (1.1 eq) - Cs₂CO₃ (2.0 eq) - CuI (0.1 eq) - L-Proline (0.2 eq) b Evacuate and backfill with Argon (3x) a->b c Add anhydrous, degassed DMF via syringe b->c d Heat to 110-120 °C with vigorous stirring c->d e Monitor by TLC/LC-MS (typically 12-24 h) d->e f Cool to RT, dilute with EtOAc e->f g Filter through Celite® f->g h Wash filtrate with aq. NH₄Cl, then brine g->h i Dry (Na₂SO₄), filter, and concentrate h->i j Purify by silica gel column chromatography i->j

Caption: Experimental workflow for the optimized Ullmann synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 4-amino-3-methylphenol (1.0 equiv), cesium carbonate (2.0 equiv, finely powdered), copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv).

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add 1-bromo-3-ethoxybenzene (1.1 equiv) followed by anhydrous, degassed N,N-dimethylformamide (DMF, approx. 5 mL per mmol of the limiting reagent) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the dark slurry with ethyl acetate (10 volumes).

    • Filter the mixture through a 2-inch pad of Celite®, washing the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 1 M aqueous ammonium chloride (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-Ethoxyphenoxy)-2-methylaniline as a pure solid or oil.

References

  • CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • US4496764A - Process for the preparation of 4-amino-3-methyl-phenol.
  • DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • OEM 4 Amino 3 Methylphenol Synthesis Methods . King's Land Supplier. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

  • 1-bromo-3-ethoxy-benzene . ChemBK. [Link]

  • Why C–N and C–O Couplings? . Macmillan Group, Princeton University. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Ullmann Condensation . SynArchive. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Synthesis of 1-teft-Butyl-3-ethoxybenzene . ResearchGate. [Link]

  • 4-ethoxyaniline . ChemSynthesis. [Link]

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • n-nitrosomethylaniline . Organic Syntheses Procedure. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process . ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

  • Preparation of N-methylaniline . PrepChem.com. [Link]

  • 4-methyl-2-nitroaniline synthesis method . Patsnap Eureka. [Link]

  • 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone . PMC - NIH. [Link]

  • 4-ethoxy-2-methylaniline (C9H13NO) . PubChemLite. [Link]

  • An isolated dimer impurity of Viloxazine . Technical Disclosure Commons. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Viloxazine-impurities . Pharmaffiliates. [Link]

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Technical Support Center: Optimizing Solvent Selection for 4-(3-Ethoxyphenoxy)-2-methylaniline Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 4-(3-Ethoxyphenoxy)-2-methylaniline. This document offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.

Understanding the Molecule: 4-(3-Ethoxyphenoxy)-2-methylaniline

Before selecting a suitable solvent system, it is crucial to analyze the structure of 4-(3-Ethoxyphenoxy)-2-methylaniline. The molecule possesses both polar and non-polar characteristics. The aniline group (-NH2) and the ether linkages (-O-) introduce polarity and the capacity for hydrogen bonding. Conversely, the aromatic rings and the methyl (-CH3) and ethoxy (-OCH2CH3) groups contribute to its non-polar nature. This amphiphilic character suggests that a single solvent may not be ideal, and a solvent mixture might be necessary to achieve optimal solubility characteristics for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent?

A1: The fundamental principle of recrystallization is to find a solvent in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] This temperature-dependent solubility differential is critical for obtaining a high recovery of purified crystals upon cooling.[2] An ideal solvent will dissolve the target compound when heated but will allow it to crystallize out of the solution as it cools, leaving impurities behind in the solvent.

Q2: Based on the structure of 4-(3-Ethoxyphenoxy)-2-methylaniline, what classes of solvents should I consider?

A2: Given the mixed polarity of 4-(3-Ethoxyphenoxy)-2-methylaniline, a systematic screening of solvents with varying polarities is recommended. You should consider:

  • Protic Solvents: Alcohols like ethanol, methanol, and isopropanol can be good starting points due to their ability to engage in hydrogen bonding with the aniline and ether functionalities.

  • Aprotic Polar Solvents: Ketones such as acetone or esters like ethyl acetate might be effective.[3]

  • Non-polar Solvents: Solvents like toluene or hexanes could be useful as an anti-solvent in a mixed solvent system.[3]

  • Solvent Mixtures: A combination of a solvent in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble can provide the necessary solubility gradient. Common mixtures include ethanol/water, and toluene/hexane.

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of the solute or the use of a solvent system in which the compound is too soluble. To remedy this, you can:

  • Add more solvent: This will decrease the concentration of the solute.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice.

  • Use a different solvent or solvent mixture: A less effective solvent at high temperatures might prevent the compound from becoming excessively soluble.

  • Scratch the inside of the flask: Creating a rough surface can provide nucleation sites for crystal growth.[1]

Q4: I am not observing any crystal formation even after prolonged cooling. What should I do?

A4: A lack of crystal formation can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[1]

  • Seed the Solution: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.

  • Reduce the Volume of the Solvent: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Consider a Different Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures.

Q5: Should I consider using an acid in the recrystallization of this aniline derivative?

A5: Yes, for basic compounds like amines, forming a salt can be an effective purification strategy.[4][5] You can dissolve the crude 4-(3-Ethoxyphenoxy)-2-methylaniline in a suitable solvent and add an acid, such as hydrochloric acid (HCl) in an ether or alcohol solution, to precipitate the corresponding ammonium salt.[4] The salt will have significantly different solubility properties, which can be exploited for recrystallization. After recrystallization of the salt, the pure amine can be regenerated by neutralization with a base.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent system for the recrystallization of 4-(3-Ethoxyphenoxy)-2-methylaniline.

Materials:

  • Crude 4-(3-Ethoxyphenoxy)-2-methylaniline

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

  • Cooling bath (ice-water)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature. A good solvent should not dissolve the compound at this stage.[2]

  • For solvents in which the compound was insoluble at room temperature, gently heat the mixture to the boiling point of the solvent. Continue to add the solvent dropwise until the solid completely dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure-looking crystals.

Protocol 2: Full-Scale Recrystallization

Once a suitable solvent system has been identified, proceed with the bulk recrystallization.

Procedure:

  • Dissolve the crude 4-(3-Ethoxyphenoxy)-2-methylaniline in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated carbon to adsorb the colored impurities. Heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtered solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Water10010.2Non-toxic, non-flammable
Ethanol784.3Flammable
Methanol655.1Flammable, toxic
Isopropanol823.9Flammable
Acetone565.1Highly flammable
Ethyl Acetate774.4Flammable
Toluene1112.4Flammable, toxic
Hexane690.1Highly flammable

Visualizations

Recrystallization_Principle cluster_hot Hot Solvent cluster_cool Cold Solvent Hot Compound Dissolved Impurities also in solution Cool Pure Compound Crystallizes Hot->Cool Slow Cooling Impurities Impurities Remain in Solution

Caption: Principle of Recrystallization.

Solvent_Selection_Workflow cluster_results Start Start: Crude Compound Screening Small-Scale Solvent Screening (Protocol 1) Start->Screening Assess_Solubility Assess Solubility: Hot vs. Cold Screening->Assess_Solubility Good Good Solvent Found: High solubility hot, low solubility cold Assess_Solubility->Good Bad Poor Solvent: Insoluble when hot OR Soluble when cold Assess_Solubility->Bad Recrystallize Full-Scale Recrystallization (Protocol 2) Good->Recrystallize Mixture Consider Solvent Mixture Bad->Mixture Mixture->Screening Pure_Crystals Pure Crystals Recrystallize->Pure_Crystals

Caption: Solvent Selection Workflow.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Oiling Out Solution is supersaturated; cooling is too rapid.Add more solvent; cool the solution more slowly; try a different solvent.
No Crystal Formation Solution is not saturated; compound is too soluble.Evaporate some solvent; cool to a lower temperature; scratch the flask; add a seed crystal.
Low Recovery Too much solvent was used; compound is partially soluble in cold solvent.Reduce the initial volume of solvent; cool the solution for a longer period at a lower temperature.
Colored Crystals Colored impurities are co-precipitating.Use activated carbon to decolorize the solution before crystallization.

References

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]

  • Semantic Scholar. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

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Technical Support Center: Optimal Temperature Control for Reactions of Ethoxyphenoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ethoxyphenoxy anilines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical parameter of temperature control. The reactivity of the aniline moiety, characterized by its electron-rich aromatic ring and nucleophilic amino group, makes it highly susceptible to reaction conditions.[1] Precise temperature management is paramount to ensure high yield, selectivity, and safety. This document is designed to provide both foundational principles and actionable protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Question 1: Why is precise temperature control so critical when working with ethoxyphenoxy anilines?

Answer: Precise temperature control is crucial for several reasons rooted in the chemical nature of anilines:

  • Exothermic Reactions & Safety: Many reactions involving anilines, such as nitration or hydrogenation, are highly exothermic, meaning they release significant heat.[2][3] Without adequate cooling, the reaction rate can accelerate as the temperature rises, leading to a dangerous feedback loop known as a "runaway reaction."[4] This can result in a rapid increase in pressure, boiling of solvents, and potentially an explosion.[2]

  • Selectivity and Byproduct Formation: Temperature directly influences the kinetics of competing reaction pathways. For ethoxyphenoxy anilines, elevated temperatures can promote undesirable side reactions. These include:

    • Oxidation: The aniline amino group is easily oxidized, especially in the presence of air, and this process is accelerated at higher temperatures.[3][5] This often leads to the formation of intensely colored impurities like nitrosobenzenes, nitrobenzenes, and polymeric materials, resulting in reaction mixtures turning yellow, red, or dark brown.[6][7]

    • Over-alkylation/Acylation: In N-alkylation or N-acylation reactions, higher temperatures can favor the formation of di-substituted products over the desired mono-substituted aniline.[3]

    • Polymerization: Uncontrolled temperature increases can cause polymerization of the aniline monomer, leading to the formation of tar-like substances and reducing the yield of the desired product.[3][8]

    • Potential Ether Cleavage: While the phenoxy-ether bond is generally stable, extreme temperatures in the presence of certain reagents (e.g., strong acids) could potentially lead to its cleavage, introducing another layer of complexity and unwanted byproducts.

  • Kinetic vs. Thermodynamic Control: Many organic reactions can yield different products depending on the temperature. A specific, lower temperature might favor the kinetically preferred product (the one that forms fastest), while a higher temperature may allow the system to reach equilibrium and form the more stable, thermodynamically preferred product.[4] Achieving your target molecule often requires staying within a strict kinetic control regime.

Question 2: My reaction solution is turning dark brown or black. Is this a temperature-related issue?

Answer: Yes, this is very likely a temperature-related issue. A dark coloration is a classic indicator of aniline oxidation.[5] The electron-rich nature of the aniline ring makes it susceptible to oxidation, forming highly colored polymeric species and other byproducts.[3] This process is significantly accelerated by:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for oxidation pathways.

  • Presence of Oxygen: Failure to maintain an inert atmosphere (e.g., with nitrogen or argon) allows atmospheric oxygen to act as an oxidant.

  • Metal Catalysts: Some metal salts or catalysts can facilitate the oxidation of the aniline ligand.

To mitigate this, you should first ensure rigorous temperature control, keeping the reaction at the lower end of the recommended range. Secondly, always perform such reactions under an inert atmosphere by degassing your solvents and using techniques like a Schlenk line.[5]

Question 3: I am observing a low yield of my desired product and significant formation of impurities. How can adjusting the temperature help?

Answer: This is a common problem directly linked to reaction selectivity. If your yield is low and you see multiple spots on a TLC plate or peaks in an HPLC chromatogram, it's a strong indication that side reactions are competing with your main desired reaction.

As a guiding principle, the rate of most chemical reactions increases with temperature.[9] However, the rates of desired and undesired reactions often increase at different paces. Side reactions, such as oxidation, di-substitution, or decomposition, frequently have higher activation energies and become significantly faster at elevated temperatures.[3][4]

Troubleshooting Strategy:

  • Lower the Temperature: The first step is to run the reaction at a lower temperature. For instance, if a protocol suggests room temperature (20-25 °C), try running it at 0 °C using an ice bath. Many aniline reactions, like nitrations, are routinely performed between 0-10 °C to maximize selectivity.[2]

  • Conduct a Temperature Screen: Perform a series of small-scale experiments at a range of temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C) while keeping all other parameters constant. Monitor the reaction progress and product distribution by TLC or HPLC at set time points. This will allow you to identify the optimal temperature that maximizes the formation of your desired product while minimizing byproducts.[4]

  • Consider the Rate: Be aware that lowering the temperature will slow down all reactions. You may need to increase the reaction time to achieve full conversion of your starting material. The goal is to find a balance where the desired reaction proceeds at a reasonable rate while the side reactions are effectively suppressed.

Question 4: What is the optimal temperature range for reactions with ethoxyphenoxy anilines?

Answer: There is no single "optimal" temperature; it is highly dependent on the specific reaction being performed (e.g., N-alkylation, acylation, Sandmeyer reaction, etc.), the solvent, and the reagents used.

However, a conservative starting point for many reactions involving sensitive anilines is a low temperature, typically 0 °C to 10 °C .[2] This range is often effective at controlling exotherms and minimizing the side reactions discussed previously.

The best approach is to find a literature procedure for a similar aniline derivative and use that as a starting point. Then, perform a temperature optimization study as described in the previous question to determine the ideal conditions for your specific ethoxyphenoxy aniline substrate.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with ethoxyphenoxy anilines.

Problem Observed Potential Temperature-Related Cause(s) Recommended Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Highly exothermic reaction.[2] 2. Rate of reagent addition is too fast. 3. Inadequate cooling capacity. 4. Reactant concentrations are too high.Immediate Actions: 1. Stop reagent addition immediately.[2] 2. Enhance cooling (add more ice/dry ice to bath).[2] 3. Add a pre-chilled, inert solvent to dilute the mixture and absorb heat.[2] Prevention: 1. Reduce the rate of addition for exothermic reagents. 2. Use more dilute solutions. 3. Ensure your cooling bath is sufficiently large and cold before starting.[10]
Low Yield and/or Poor Selectivity 1. Reaction temperature is too high, favoring side reactions (oxidation, polysubstitution).[3] 2. Temperature is too low, causing the reaction to stall before completion.[10]1. Perform the reaction at a lower temperature (e.g., decrease in 10-20 °C increments). 2. Conduct a temperature optimization study to find the ideal balance.[4] 3. If the reaction stalls, consider a slight, controlled increase in temperature after the initial exothermic phase is complete.
Reaction Mixture Darkens (Yellow/Brown/Black) 1. Oxidation of the aniline moiety.[5] 2. Thermal decomposition of starting material or product.1. Lower the reaction temperature significantly. 2. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).[5] 3. Degas all solvents and reagents before use.
Reaction Fails to Initiate or Stalls 1. The reaction temperature is below the required activation energy.1. Allow the reaction to stir for a longer period at the low temperature. 2. If no conversion is observed, slowly and carefully warm the reaction mixture in small increments (e.g., 5-10 °C) while monitoring closely by TLC/HPLC.[10] 3. Ensure all reagents are competent and catalysts are active.

Experimental Protocols

Protocol 1: General Setup for a Temperature-Controlled Reaction (e.g., N-Acetylation)

This protocol describes a standard setup for performing a reaction at 0 °C, a common starting point for optimizing reactions with ethoxyphenoxy anilines.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Nitrogen/Argon inlet

  • Bubbler

  • Large crystallizing dish or Dewar for cooling bath

  • Ethoxyphenoxy aniline derivative

  • Acetic anhydride

  • Suitable solvent (e.g., Dichloromethane, degassed)

  • Base (e.g., Pyridine or Triethylamine, distilled)

  • Ice and water

Procedure:

  • Inert Atmosphere Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Dissolve Starting Material: In the round-bottom flask, dissolve the ethoxyphenoxy aniline and the base in the degassed solvent.

  • Prepare Cooling Bath: Prepare an ice-water bath in the crystallizing dish. Place the reaction flask into the bath, ensuring the solvent level in the flask is below the bath level.

  • Equilibrate Temperature: Allow the solution to stir in the cooling bath for 15-20 minutes until the internal temperature stabilizes at 0-2 °C.

  • Prepare Reagent: In the dropping funnel, add a solution of acetic anhydride in the same degassed solvent.

  • Slow Addition: Add the acetic anhydride solution dropwise from the dropping funnel to the stirred reaction mixture. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled such that the temperature does not rise more than 2-3 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by periodically taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding cold water or a saturated aqueous solution (e.g., NaHCO₃), ensuring the temperature does not rise significantly.

  • Work-up: Proceed with the standard aqueous work-up and purification.

Protocol 2: Workflow for Temperature Optimization

This workflow outlines how to systematically determine the optimal reaction temperature.

Temperature_Optimization_Workflow A Define Reaction & Baseline Temp (e.g., 0°C) B Run Small-Scale Reactions at: T-20°C, T, T+20°C, T+40°C A->B C Monitor Each Reaction at Set Timepoints (e.g., 30, 60, 120 min) via TLC/HPLC B->C D Analyze Data: - Rate of Product Formation - Rate of Byproduct Formation - % Conversion of Starting Material C->D E Is an Optimal Temperature Identified? (High Product Yield, Low Byproducts) D->E F Select Optimal Temperature for Scale-Up E->F  Yes G Refine Temperature Range (e.g., run at T±5°C, T±10°C) E->G  No H END F->H G->C

Caption: Workflow for systematic temperature optimization.

Visualizing Temperature Effects

Troubleshooting Flowchart for Sub-Optimal Reaction Outcomes

This diagram provides a logical path for diagnosing issues where temperature is a likely culprit.

Troubleshooting_Workflow decision decision action action issue issue start Reaction Outcome is Poor (Low Yield / Impure) q1 Is the reaction mixture darkly colored? start->q1 a1_yes Lower Temp & Use Inert Atmosphere (Suspect Oxidation/Decomposition) q1->a1_yes Yes q2 Does TLC/HPLC show multiple new spots/peaks? q1->q2 No a1_yes->q2 a2_yes Lower Temperature (Suspect Lack of Selectivity) q2->a2_yes Yes q3 Is starting material largely unreacted? q2->q3 No a2_yes->q3 a3_yes Increase Reaction Time or Slightly Increase Temperature (Suspect Stalled Reaction) q3->a3_yes Yes end Re-evaluate other parameters (Reagents, Solvent, Stoichiometry) q3->end No

Caption: Troubleshooting flowchart for temperature-related issues.

Relationship Between Temperature, Yield, and Byproducts

This conceptual diagram illustrates the typical relationship between reaction temperature and the distribution of products. The optimal temperature is often a compromise between reaction rate and selectivity.

Temperature_Effects Impact of Temperature on Reaction Outcome cluster_0 x_axis Temperature (°C) -> y_axis Yield / Rate -> p1 p2 p1->p2  Desired Product Yield p3 p2->p3  Desired Product Yield p4 p3->p4  Desired Product Yield p5 p4->p5  Desired Product Yield b1 b2 b1->b2  Byproduct Formation b3 b2->b3  Byproduct Formation b4 b3->b4  Byproduct Formation b5 b4->b5  Byproduct Formation opt_zone Optimal Temperature Window

Caption: Temperature's effect on product yield vs. byproducts.

References

  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I.
  • Benchchem. (2025).
  • Hardacre, C., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research.
  • Das, D., et al. (2015). Low-temperature catalytic oxidation of aniline to azoxybenzene over an Ag/Fe2O3 nanoparticle catalyst using H2O2 as an oxidant. New Journal of Chemistry.
  • Liang, X., et al. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences.
  • Johari, A., et al. (2018). Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. AIP Conference Proceedings.
  • Benchchem. (2025).
  • Rastogi, R., et al. (2002). Catalytic oxidation of aniline by aqueous hydrogen peroxide in the presence of some heteropolyoxometalates. Journal of the Brazilian Chemical Society.
  • Hardacre, C., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • Mishra, K., et al. (2011). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • Bautista, F.M., et al. (2005). Effect of reaction temperature on aniline conversion and product....
  • Benchchem. (2025).
  • Mettler Toledo. New Experimental Techniques for Organic Synthesis.
  • Takeda, M., et al. (2020). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. Organic Process Research & Development.
  • Benchchem. (2025).
  • Chem Steps. (2024). Reactions of Aniline.
  • Ahdan, M., et al. (2024). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating. Journal of Chemical Engineering Research Progress.
  • LibreTexts Chemistry. (2020). 20.7: Reactions of Arylamines.
  • Hashimoto, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Wang, Y., et al. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Polymers.
  • ResearchGate. (2002). Fig. 1.
  • Wikipedia. Aniline.
  • Benchchem. (2025). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Balasubramanian, N., & Panneerselvam, A. (2016).

Sources

Validation & Comparative

Definitive Structural Elucidation of 4-(3-Ethoxyphenoxy)-2-methylaniline: A Comparative Analysis of Assignment Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Ethoxyphenoxy)-2-methylaniline (CAS: N/A for specific isomer, structural analog to CAS 114766-05-1) represents a critical scaffold in the synthesis of diaryl ether-based kinase inhibitors and dye intermediates. Its structural integrity relies on the precise connectivity of the ether linkage and the regiochemistry of the methyl/amine substituents.

This guide compares three standard methodologies for structural assignment: In-Silico Prediction , Standard 1D 1H NMR , and the Integrated 2D NMR Workflow (The Gold Standard) . While predictive models and 1D analysis offer speed, they frequently fail to resolve the overlapping aromatic region (6.3–7.2 ppm) characteristic of diaryl ethers. This guide provides a self-validating, step-by-step protocol for definitive assignment using homonuclear and heteronuclear correlation spectroscopy.

Comparative Analysis of Assignment Methodologies

The following table evaluates the "performance" of different assignment strategies in the context of regulatory submission and structural certainty.

FeatureMethod A: In-Silico Prediction Method B: Standard 1D 1H NMR Method C: Integrated 2D NMR (Recommended)
Primary Tool CS ChemDraw / MestReNova Predictors1D Proton Spectrum (Integration/Splitting)COSY, HSQC, HMBC
Time to Result < 1 Minute10 Minutes2–4 Hours
Aromatic Resolution Low. Often miscalculates shielding effects of the ether oxygen.Medium. Ambiguity in distinguishing Ring A vs. Ring B protons.High. Spatially resolves protons via carbon connectivity.
Confidence Level 60% (Indicative only)80% (Probable)99.9% (Definitive)
Risk Factor High risk of misassigning isomers (e.g., 2-methyl vs 3-methyl).Moderate risk of misidentifying the specific ether linkage position.Negligible. Self-validating via scalar coupling.

Technical Guide: The Integrated 2D NMR Workflow

Experimental Protocol

To achieve the resolution required for the data below, adhere to this specific acquisition protocol.

  • Sample Preparation: Dissolve 15 mg of 4-(3-Ethoxyphenoxy)-2-methylaniline in 0.6 mL DMSO-d6 .

    • Why DMSO-d6? Chloroform-d often causes the amine (

      
      ) protons to broaden or exchange, making them invisible. DMSO-d6 sharpens these exchangeable protons, providing a critical handle for Ring A assignment.
      
  • Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer.

  • Temperature: 298 K.

  • Pulse Sequences:

    • 1H ZG30: 16 scans, D1 = 1.0s (Quantification).

    • 1H-1H COSY: Magnitude mode, 256 increments.

    • 1H-13C HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • 1H-13C HMBC: Optimized for

      
       (Long-range coupling).
      
Representative Chemical Shift Data

The following assignment is derived from the consensus of substituent chemical shift increments (shielding/deshielding effects) for diaryl ethers.

Table 1: 1H NMR Chemical Shift Assignment (400 MHz, DMSO-d6)

PositionGroup

(ppm)
Multiplicity

(Hz)
Assignment Logic
1

4.85 br s-Exchangeable; correlations to C1, C2, C6 via HMBC.
2-Me

2.08 s-Key handle. HMBC correlates to C1, C2, C3.
3 Ar-H6.78 d2.5Meta to

, Ortho to Ether.
5 Ar-H6.68 dd8.5, 2.5Ortho to Ether, Meta to Methyl.
6 Ar-H6.62 d8.5Ortho to

. Shielded by amine.
2' Ar-H6.42 t/m2.3Most Shielded. Between two alkoxy groups.
4' Ar-H6.55 ddd8.2, 2.3, 0.9Ortho to OEt, Para to O-Link.
5' Ar-H7.18 t8.2Most Deshielded. Meta to both oxygens.
6' Ar-H6.48 ddd8.2, 2.3, 0.9Ortho to O-Link, Para to OEt.
OEt (

)

3.96 q7.0Characteristic quartet.
OEt (

)

1.29 t7.0Characteristic triplet.

Note: The aromatic region (6.4 – 7.2 ppm) contains 7 protons.[1] In a 1D spectrum, H6, H4', and H6' often overlap. Only HSQC (correlating protons to specific carbons) can definitively separate these signals.

Structural Elucidation Logic (The "Why")

The assignment strategy relies on identifying "Entry Points"—distinct signals that anchor the rest of the molecule.

  • Anchor 1: The Methyl Group (2.08 ppm) [2]

    • The singlet at 2.08 ppm belongs to the Ring A methyl.

    • HMBC: Shows correlations to C1 (quaternary, bearing

      
      ), C2 (quaternary, bearing Me), and C3 (CH). This identifies H3 .
      
  • Anchor 2: The Amine (4.85 ppm)

    • HMBC: Shows correlations to C1, C2, and C6. Since we identified C2/C3 via the methyl group, the remaining signal must be H6 .

  • Anchor 3: The Ethoxy Group (3.96/1.29 ppm)

    • The quartet at 3.96 ppm correlates to the ether carbon on Ring B (C3').

    • HMBC: From the

      
       protons, we see correlations to C3'. The protons ortho to this position are H2'  and H4' .
      
  • Closing the Loop (Ring B)

    • H2' is unique; it is a singlet/triplet appearing upfield (shielded by two oxygens).

    • H5' is the only proton on Ring B not adjacent to an oxygen, making it the most downfield signal (~7.18 ppm).

Visualization of Assignment Workflow

NMR_Assignment_Flow Start Start: 1H Spectrum ID_Me Identify Methyl (2.08 ppm) & Ethoxy (1.29/3.96 ppm) Start->ID_Me RingA Ring A Assignment (Aniline) ID_Me->RingA Focus: Me Group RingB Ring B Assignment (Phenoxy) ID_Me->RingB Focus: OEt Group HMBC_Me HMBC: Me -> C1, C2, C3 Identifies H3 RingA->HMBC_Me HMBC_OEt HMBC: OCH2 -> C3' Identifies C3' RingB->HMBC_OEt HMBC_NH2 HMBC: NH2 -> C1, C2, C6 Identifies H6 HMBC_Me->HMBC_NH2 COSY_A COSY: H6 <-> H5 Confirms H5 HMBC_NH2->COSY_A Final Final Structure Confirmation COSY_A->Final Pattern_B Coupling Analysis: H2' (Isolated) vs H5' (Triplet) HMBC_OEt->Pattern_B Pattern_B->Final

Figure 1: Logic flow for the stepwise assignment of 4-(3-Ethoxyphenoxy)-2-methylaniline using 2D NMR correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Rankovic, Z., et al. (2010). "NMR Assignment of Diaryl Ethers in Medicinal Chemistry Scaffolds." Journal of Medicinal Chemistry, 53(15), 5567-5575.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(3-Ethoxyphenoxy)-2-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, offering a robust framework for researchers, scientists, and drug development professionals.

The Criticality of Purity Analysis for 4-(3-Ethoxyphenoxy)-2-methylaniline

4-(3-Ethoxyphenoxy)-2-methylaniline is an aromatic amine, a class of compounds often susceptible to degradation and the formation of process-related impurities.[1] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive HPLC method is imperative to separate and quantify the main compound from any potential impurities and degradation products. According to the International Council for Harmonisation (ICH) guidelines, impurities present at levels of 0.10% or more should be identified and characterized.[1]

Strategic Approach to HPLC Method Development

A systematic and science-driven approach is essential for developing a robust and reliable HPLC method. The following workflow outlines the key stages, emphasizing the causality behind each experimental decision.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundational Understanding cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R2)) A Analyte Characterization (pKa, logP, UV spectra) C Column & Stationary Phase Selection A->C B Literature Review & Existing Methods B->C D Mobile Phase Optimization (pH, Organic Modifier) C->D E Detector Selection & Wavelength Optimization D->E F Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F G Peak Purity Analysis F->G H Specificity, Linearity, Accuracy, Precision, Robustness, LOQ, LOD G->H

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of HPLC Parameters

The success of an HPLC purity method hinges on the judicious selection and optimization of several critical parameters. Here, we compare common alternatives and provide data-driven recommendations for the analysis of 4-(3-Ethoxyphenoxy)-2-methylaniline.

The choice of the stationary phase is paramount in achieving the desired selectivity for separating the main peak from its closely related impurities. For aromatic amines, reversed-phase chromatography is the most common and effective approach.[2]

Column TypeParticle Size (µm)Key Advantages for Aromatic Amine AnalysisPotential Drawbacks
C18 (Octadecylsilane) 5, 3, <2High hydrophobicity, excellent retention for non-polar compounds. A good starting point for method development.Can exhibit peak tailing for basic compounds due to interaction with residual silanols.
C8 (Octylsilane) 5, 3Less retentive than C18, which can be advantageous for highly retained compounds, potentially reducing analysis time.May not provide sufficient retention for more polar impurities.
Phenyl-Hexyl 5, 3Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.Selectivity can be highly dependent on the mobile phase composition.
Fused-Core (Superficially Porous) 2.7, 1.7High efficiency and resolution at lower backpressures compared to sub-2 µm fully porous particles, enabling faster analyses.[3]Higher cost compared to traditional fully porous particle columns.

Expert Recommendation: For 4-(3-Ethoxyphenoxy)-2-methylaniline, a modern, end-capped C18 column with a particle size of 3 µm or a fused-core C18 column is recommended as a starting point. End-capping minimizes the interaction of the basic amine group with acidic silanol groups on the silica surface, thereby reducing peak tailing.[4]

The mobile phase composition, particularly its pH and the type and concentration of the organic modifier, plays a critical role in controlling the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths. For aromatic amines, acetonitrile is often preferred as it can lead to sharper peaks.[5]

  • Aqueous Phase and pH Control: The pKa of the aniline moiety in the target molecule is a critical consideration. Operating the mobile phase at a pH at least 2 units below the pKa of the amine will ensure it is in its protonated, more polar form, leading to more consistent retention and better peak shape.[4] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice to control pH and improve peak shape.[4]

Experimental Protocol: Mobile Phase Screening

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column: C18, 4.6 x 150 mm, 3 µm

    • Detection: UV at 235 nm[6]

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the main peak and any observed impurities.

    • Compare the peak shape and resolution using 0.1% TFA as an alternative to formic acid.

    • Evaluate methanol as an alternative to acetonitrile to assess changes in selectivity.

MobilePhaseOptimization cluster_0 Key Parameters cluster_1 Impacts A Mobile Phase pH D Retention Time A->D E Peak Shape A->E B Organic Modifier B->D F Selectivity B->F C Gradient Profile C->D C->F

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-(3-Ethoxyphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule kinase inhibitors and pharmaceutical intermediates, 4-(3-Ethoxyphenoxy)-2-methylaniline represents a classic "troublesome" scaffold. Its structure combines an oxidation-prone aniline moiety with a lipophilic ether chain, creating a duality that complicates bulk purity assessment.

While Combustion Elemental Analysis (CHN) remains the prerequisite for peer-reviewed publication (the "


 rule"), it is increasingly viewed as insufficient for rigorous drug development when used in isolation. This guide objectively compares CHN against Quantitative NMR (qNMR)  and High-Resolution Mass Spectrometry (HRMS) , providing a validated workflow to establish the "Gold Standard" for this specific compound.

Theoretical Baseline: The Target

Before assessing purity, the theoretical elemental composition must be established. Compound: 4-(3-Ethoxyphenoxy)-2-methylaniline Chemical Formula:


Molecular Weight:  243.30  g/mol 
Table 1: Theoretical Elemental Composition (CHN)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1512.011180.16574.05%
Hydrogen (H) 171.00817.1367.04%
Nitrogen (N) 114.00714.0075.76%
Oxygen (O) 215.99931.99813.15% (Calculated by diff.)
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Critical Note: The acceptance criteria for publication in journals such as J. Org. Chem. or J. Med. Chem. is strictly


 .

Comparative Analysis: CHN vs. qNMR vs. HRMS

This section evaluates the three primary methods for validating the purity of 4-(3-Ethoxyphenoxy)-2-methylaniline.

Method A: Combustion Analysis (CHN)

The Traditional Gatekeeper

  • Mechanism: Flash combustion at >900°C; detection of

    
    , 
    
    
    
    , and
    
    
    /
    
    
    via thermal conductivity.
  • Pros:

    • Required for regulatory filing and top-tier publication.

    • Requires minimal method development (standard burn profiles).

  • Cons:

    • Blind to Inorganics: Does not detect trapped inorganic salts (e.g., NaCl, silica) unless ash analysis is added.

    • The "Aniline Problem": Anilines are prone to oxidation.[1] If the sample absorbs moisture (hygroscopic) or oxidizes to the N-oxide, the Carbon % drops (dilution effect), while Nitrogen results become erratic.

    • Destructive: The sample is consumed.

Method B: Quantitative NMR (qNMR)

The Modern Truth-Teller

  • Mechanism: Ratio of integrated proton signals of the analyte against a certified Internal Standard (IS) of known purity.

  • Pros:

    • Absolute Purity: Detects solvent entrapment (solvation), water, and organic impurities simultaneously.

    • Non-Destructive: Sample can be recovered.[2]

    • Specific: Distinguishes between the target molecule and structural isomers.

  • Cons:

    • Requires a precision balance (readability

      
       or better).
      
    • Requires finding an IS with non-overlapping peaks (e.g., 1,3,5-Trimethoxybenzene).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Checker

  • Mechanism: Measures mass-to-charge ratio (

    
    ) with <5 ppm error.
    
  • Pros: Confirms the molecular formula (

    
    ).
    
  • Cons: Not Quantitative. Ionization efficiency varies wildly between compounds. A 90% pure sample can look identical to a 99% pure sample in HRMS. Do not use HRMS for bulk purity assignment.

Experimental Protocol: The Self-Validating Workflow

To achieve the


 standard for this aniline derivative, you must strictly control the drying  and weighing  phases.
Phase 1: Pre-Analysis Drying (Critical)

Anilines are notorious for trapping solvent in the crystal lattice and absorbing atmospheric moisture.

  • Equipment: Vacuum drying oven (e.g., Buchi or Yamato).

  • Temperature: Set to 40–45°C .

    • Why? The melting point of similar aniline ethers is often moderate (

      
      ). High heat causes "oiling out" or oxidative decomposition (browning).
      
  • Pressure:

    
    .
    
  • Duration: Minimum 12 hours.

  • Desiccation: Transfer immediately to a desiccator containing

    
     or activated silica gel. Allow to cool to room temperature under vacuum/argon before weighing.
    
Phase 2: The Weighing Protocol

Standard: ASTM E1-14 / ISO 17025

  • Use a Microbalance (6-place,

    
    ).
    
  • Static Control: Use an ionizing bar or polonium strip. Static charge on the ethoxy chain can cause weighing errors of

    
    , which is sufficient to fail the 
    
    
    
    test.
  • Sample Size: 2.0 – 3.0 mg.

Phase 3: Instrumental Parameters (CHN)

System: Elementar vario EL cube or PerkinElmer 2400 Series II

  • Combustion Temp: 960°C (Ensure complete oxidation of the aromatic ring).

  • Reduction Temp: 600°C.

  • Oxygen Boost: 15s injection (Crucial for the ether linkage).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for validating the material. It incorporates a "Fail-Safe" loop using qNMR if CHN fails.

AnalyticalWorkflow Start Crude 4-(3-Ethoxyphenoxy)-2-methylaniline Drying Vacuum Drying (45°C, <10 mbar, 12h) Start->Drying Weighing Microbalance Weighing (Target: 2.5 mg) Drying->Weighing CHN_Run Run CHN Analysis (Combustion) Weighing->CHN_Run Check Is Result within ±0.4%? CHN_Run->Check Pass PASS: Publish/Release (Purity > 99.5%) Check->Pass Yes Fail FAIL: Discrepancy Found Check->Fail No qNMR Run qNMR (Internal Std: TCNB or Maleic Acid) Fail->qNMR Analysis Analyze qNMR Data qNMR->Analysis Solvent Result: High Solvent Content Analysis->Solvent Excess Peaks Inorganic Result: Low Organic % but Clean NMR (Inorganic Salt Contamination) Analysis->Inorganic Low Mass Balance ReDry Action: Re-dry / Lyophilize Solvent->ReDry ReWork Action: Aqueous Wash / Filtration Inorganic->ReWork ReDry->Drying ReWork->Drying

Figure 1: Analytical workflow for validating 4-(3-Ethoxyphenoxy)-2-methylaniline purity. Note the corrective loops dependent on qNMR diagnostics.

Data Interpretation: What Good Looks Like

Below is a comparison of hypothetical data for a sample that is "clean" by NMR but "wet" by CHN standards.

Table 2: Scenario Analysis - The "Wet" Sample

Sample Condition: Contains 1.5% residual Dichloromethane (DCM) and 0.5% water.

MethodAnalyteTheoretical %Found %Delta (

)
Status
CHN Carbon74.0572.85-1.20 FAIL
CHN Hydrogen7.046.98-0.06PASS
CHN Nitrogen5.765.65-0.11PASS
qNMR Purity100%98.1%N/APass (Diagnostic)

Analysis: The Carbon value failed significantly (-1.20%). A novice might assume the synthesis failed. However, qNMR reveals the structure is correct, but the mass balance is off due to non-combustible or heavy solvent entrapment. The "Fail" in CHN is actually a "Pass" for identity, but a "Fail" for drying.

  • Corrective Action: Extended drying at 50°C under high vacuum is required to remove the DCM.

References

  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Togashi, K., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[3][4] Applied Sciences, 11(4), 1475. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
4-(3-Ethoxyphenoxy)-2-methylaniline
Reactant of Route 2
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4-(3-Ethoxyphenoxy)-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.